molecular formula C27H20BrN3O4S B306384 2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

Cat. No. B306384
M. Wt: 562.4 g/mol
InChI Key: MOVXNCIHYPZDSF-CFRMEGHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a thiazolidinone derivative and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is not fully understood. However, it has been suggested that the compound works by inhibiting various enzymes and signaling pathways that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. In addition, it has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide in lab experiments is its potential therapeutic applications. The compound has shown promising results in various fields of research, including anti-inflammatory, anticancer, and neuroprotective activities. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and toxicity levels of the compound.

Future Directions

There are several future directions for research on 2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide. One of the main directions is to further investigate its potential therapeutic applications in various fields of research. This includes studying its effects on different cancer cell lines, its neuroprotective effects, and its potential use in the treatment of neurodegenerative diseases. Another direction is to conduct further studies on the toxicity levels and optimal dosage of the compound. This will help in determining its safety and efficacy for clinical use.
In conclusion, this compound is a thiazolidinone derivative that has shown potential therapeutic applications in various fields of research. The compound has been synthesized using various methods and has been studied for its anti-inflammatory, anticancer, and neuroprotective activities. Further research is needed to determine its optimal dosage and toxicity levels, as well as its potential use in clinical settings.

Synthesis Methods

2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide has been synthesized using various methods. One of the most common methods is the reaction between 2-bromo-5-(4-methylphenyl)benzaldehyde and 2-cyanobenzyl mercaptan in the presence of triethylamine and acetic acid. The reaction mixture is then heated at 80°C for several hours to obtain the desired product.

Scientific Research Applications

2-[(5Z)-5-{5-bromo-2-[(2-cyanobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide has shown potential therapeutic applications in various fields of research. It has been studied for its anti-inflammatory, anticancer, and antimicrobial activities. The compound has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases.

properties

Molecular Formula

C27H20BrN3O4S

Molecular Weight

562.4 g/mol

IUPAC Name

2-[(5Z)-5-[[5-bromo-2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C27H20BrN3O4S/c1-17-6-9-22(10-7-17)30-25(32)15-31-26(33)24(36-27(31)34)13-20-12-21(28)8-11-23(20)35-16-19-5-3-2-4-18(19)14-29/h2-13H,15-16H2,1H3,(H,30,32)/b24-13-

InChI Key

MOVXNCIHYPZDSF-CFRMEGHHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4C#N)/SC2=O

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC4=CC=CC=C4C#N)SC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC4=CC=CC=C4C#N)SC2=O

Origin of Product

United States

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